molecular formula C7H8ClN3O3S B3144775 4-Chloro-6-ethoxy-2-(methylthio)-5-nitropyrimidine CAS No. 56032-34-9

4-Chloro-6-ethoxy-2-(methylthio)-5-nitropyrimidine

Cat. No.: B3144775
CAS No.: 56032-34-9
M. Wt: 249.68 g/mol
InChI Key: RHTGLXYMSJYAQJ-UHFFFAOYSA-N
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Description

4-Chloro-6-ethoxy-2-(methylthio)-5-nitropyrimidine is a multifunctionalized pyrimidine derivative Pyrimidines are a class of heterocyclic aromatic organic compounds similar to pyridines and are known for their presence in nucleic acids like cytosine, thymine, and uracil

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-6-ethoxy-2-(methylthio)-5-nitropyrimidine can be synthesized from 4,6-dichloro-2-(methylthio)pyrimidine. The reaction involves the substitution of a chlorine atom with an ethoxy group using sodium ethoxide in ethanol at around 20°C for 2 hours, yielding the desired product in 89% yield .

Industrial Production Methods

While specific industrial production methods for this compound are not detailed, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-ethoxy-2-(methylthio)-5-nitropyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or alkoxides.

    Oxidation and Reduction: The nitro group can undergo reduction to form amines, while the methylthio group can be oxidized to sulfoxides or sulfones.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium ethoxide in ethanol is commonly used for the substitution of chlorine atoms.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride can reduce the nitro group.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can oxidize the methylthio group.

Major Products

    Aminopyrimidines: Formed by the reduction of the nitro group.

    Sulfoxides and Sulfones: Formed by the oxidation of the methylthio group.

Scientific Research Applications

4-Chloro-6-ethoxy-2-(methylthio)-5-nitropyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-6-ethoxy-2-(methylthio)-5-nitropyrimidine depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, inhibiting or modulating their activity. The nitro group can participate in redox reactions, while the pyrimidine ring can engage in hydrogen bonding and π-π interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its multifunctional nature, allowing for diverse chemical modifications and applications. The presence of both nitro and ethoxy groups provides opportunities for further functionalization, making it a valuable compound in synthetic chemistry and pharmaceutical research.

Properties

IUPAC Name

4-chloro-6-ethoxy-2-methylsulfanyl-5-nitropyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O3S/c1-3-14-6-4(11(12)13)5(8)9-7(10-6)15-2/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHTGLXYMSJYAQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=NC(=N1)SC)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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